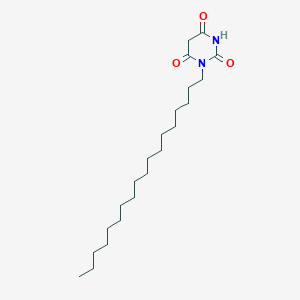![molecular formula C53H48N4O10 B11555809 4-[(1E)-2-(acetylamino)-3-({4-[4-(2-{4-[4-({(2Z)-2-(acetylamino)-3-[4-(acetyloxy)phenyl]prop-2-enoyl}amino)phenoxy]phenyl}propan-2-yl)phenoxy]phenyl}amino)-3-oxoprop-1-en-1-yl]phenyl acetate](/img/structure/B11555809.png)
4-[(1E)-2-(acetylamino)-3-({4-[4-(2-{4-[4-({(2Z)-2-(acetylamino)-3-[4-(acetyloxy)phenyl]prop-2-enoyl}amino)phenoxy]phenyl}propan-2-yl)phenoxy]phenyl}amino)-3-oxoprop-1-en-1-yl]phenyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(1Z)-2-[(4-{4-[2-(4-{4-[(2E)-3-[4-(ACETYLOXY)PHENYL]-2-ACETAMIDOPROP-2-ENAMIDO]PHENOXY}PHENYL)PROPAN-2-YL]PHENOXY}PHENYL)CARBAMOYL]-2-ACETAMIDOETH-1-EN-1-YL]PHENYL ACETATE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1Z)-2-[(4-{4-[2-(4-{4-[(2E)-3-[4-(ACETYLOXY)PHENYL]-2-ACETAMIDOPROP-2-ENAMIDO]PHENOXY}PHENYL)PROPAN-2-YL]PHENOXY}PHENYL)CARBAMOYL]-2-ACETAMIDOETH-1-EN-1-YL]PHENYL ACETATE involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Key steps may include:
Formation of Acetoxy and Acetamido Groups: These functional groups are introduced through acetylation and amidation reactions, respectively, using reagents such as acetic anhydride and acetamide.
Phenyl Group Substitution: The phenyl groups are incorporated through electrophilic aromatic substitution reactions, often using halogenated benzene derivatives and strong bases.
Coupling Reactions: The final assembly of the compound involves coupling reactions, such as Suzuki or Heck coupling, to link the various aromatic and functionalized components.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
4-[(1Z)-2-[(4-{4-[2-(4-{4-[(2E)-3-[4-(ACETYLOXY)PHENYL]-2-ACETAMIDOPROP-2-ENAMIDO]PHENOXY}PHENYL)PROPAN-2-YL]PHENOXY}PHENYL)CARBAMOYL]-2-ACETAMIDOETH-1-EN-1-YL]PHENYL ACETATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated benzene derivatives with strong bases like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
4-[(1Z)-2-[(4-{4-[2-(4-{4-[(2E)-3-[4-(ACETYLOXY)PHENYL]-2-ACETAMIDOPROP-2-ENAMIDO]PHENOXY}PHENYL)PROPAN-2-YL]PHENOXY}PHENYL)CARBAMOYL]-2-ACETAMIDOETH-1-EN-1-YL]PHENYL ACETATE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and infectious diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of 4-[(1Z)-2-[(4-{4-[2-(4-{4-[(2E)-3-[4-(ACETYLOXY)PHENYL]-2-ACETAMIDOPROP-2-ENAMIDO]PHENOXY}PHENYL)PROPAN-2-YL]PHENOXY}PHENYL)CARBAMOYL]-2-ACETAMIDOETH-1-EN-1-YL]PHENYL ACETATE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
Receptor Binding: It may bind to specific receptors on cell surfaces, triggering signaling cascades that result in physiological responses.
Gene Expression Modulation: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
相似化合物的比较
Similar Compounds
- 4-[(1Z)-2-[(4-{4-[2-(4-{4-[(2E)-3-[4-(HYDROXY)PHENYL]-2-ACETAMIDOPROP-2-ENAMIDO]PHENOXY}PHENYL)PROPAN-2-YL]PHENOXY}PHENYL)CARBAMOYL]-2-ACETAMIDOETH-1-EN-1-YL]PHENYL ACETATE
- 4-[(1Z)-2-[(4-{4-[2-(4-{4-[(2E)-3-[4-(METHOXY)PHENYL]-2-ACETAMIDOPROP-2-ENAMIDO]PHENOXY}PHENYL)PROPAN-2-YL]PHENOXY}PHENYL)CARBAMOYL]-2-ACETAMIDOETH-1-EN-1-YL]PHENYL ACETATE
Uniqueness
The uniqueness of 4-[(1Z)-2-[(4-{4-[2-(4-{4-[(2E)-3-[4-(ACETYLOXY)PHENYL]-2-ACETAMIDOPROP-2-ENAMIDO]PHENOXY}PHENYL)PROPAN-2-YL]PHENOXY}PHENYL)CARBAMOYL]-2-ACETAMIDOETH-1-EN-1-YL]PHENYL ACETATE lies in its specific combination of functional groups and structural features, which confer distinct reactivity and potential applications. Compared to similar compounds, it may exhibit enhanced biological activity or improved material properties, making it a valuable target for further research and development.
属性
分子式 |
C53H48N4O10 |
|---|---|
分子量 |
901.0 g/mol |
IUPAC 名称 |
[4-[(Z)-2-acetamido-3-[4-[4-[2-[4-[4-[[(E)-2-acetamido-3-(4-acetyloxyphenyl)prop-2-enoyl]amino]phenoxy]phenyl]propan-2-yl]phenoxy]anilino]-3-oxoprop-1-enyl]phenyl] acetate |
InChI |
InChI=1S/C53H48N4O10/c1-33(58)54-49(31-37-7-19-43(20-8-37)64-35(3)60)51(62)56-41-15-27-47(28-16-41)66-45-23-11-39(12-24-45)53(5,6)40-13-25-46(26-14-40)67-48-29-17-42(18-30-48)57-52(63)50(55-34(2)59)32-38-9-21-44(22-10-38)65-36(4)61/h7-32H,1-6H3,(H,54,58)(H,55,59)(H,56,62)(H,57,63)/b49-31-,50-32+ |
InChI 键 |
ZRUBLWKBAXCCMC-ZXWAIDDWSA-N |
手性 SMILES |
CC(=O)N/C(=C/C1=CC=C(C=C1)OC(=O)C)/C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)C(C)(C)C4=CC=C(C=C4)OC5=CC=C(C=C5)NC(=O)/C(=C/C6=CC=C(C=C6)OC(=O)C)/NC(=O)C |
规范 SMILES |
CC(=O)NC(=CC1=CC=C(C=C1)OC(=O)C)C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)C(C)(C)C4=CC=C(C=C4)OC5=CC=C(C=C5)NC(=O)C(=CC6=CC=C(C=C6)OC(=O)C)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-(4-Bromophenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B11555733.png)
![11H-Indeno[1,2-b]quinolin-11-one, semicarbazone](/img/structure/B11555734.png)
![2-Amino-6-[(3,4-dichlorobenzyl)sulfanyl]-4-phenylpyridine-3,5-dicarbonitrile](/img/structure/B11555738.png)
![2-{(Z)-[(3-methylphenyl)imino]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B11555745.png)
![N-[(E)-(5-bromofuran-2-yl)methylidene]-2-(prop-2-en-1-ylsulfanyl)-1,3-benzothiazol-6-amine](/img/structure/B11555757.png)
![2-(2-bromophenoxy)-N'-[(E)-{2-[(3-methoxybenzyl)oxy]phenyl}methylidene]acetohydrazide](/img/structure/B11555762.png)
![4-methoxy-N'-[(E)-(3-phenoxyphenyl)methylidene]benzohydrazide](/img/structure/B11555767.png)
![2-(2-methylphenoxy)-N'-[(E)-{5-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]furan-2-yl}methylidene]acetohydrazide](/img/structure/B11555769.png)
![2-Methoxy-4-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl 4-bromobenzoate](/img/structure/B11555772.png)

![2-(4-bromo-2-methoxyphenoxy)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11555784.png)
![N-hexadecyl-4-[4-(hexadecylcarbamoyl)phenoxy]benzamide](/img/structure/B11555792.png)

![N-(3-{[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzamide](/img/structure/B11555804.png)
